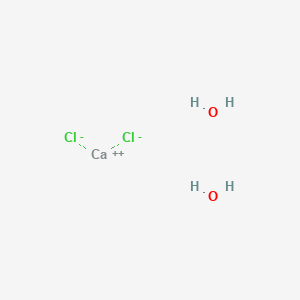

Calcium chloride, dihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Calcium chloride, dihydrate is an inorganic compound with the chemical formula CaCl₂. It is a white, crystalline solid at room temperature and is highly soluble in water. This compound is widely used in various industries due to its hygroscopic nature, meaning it can absorb moisture from the air. This compound is commonly used for de-icing roads, controlling dust, and as a drying agent in laboratories .

準備方法

Synthetic Routes and Reaction Conditions: Calcium chloride, dihydrate can be synthesized through several methods:

Reaction with Hydrochloric Acid: One common method involves reacting calcium carbonate (CaCO₃) with hydrochloric acid (HCl), producing calcium chloride, water, and carbon dioxide: [ \text{CaCO}_3 + 2\text{HCl} \rightarrow \text{CaCl}_2 + \text{H}_2\text{O} + \text{CO}_2 ]

Directly from Limestone: Another method involves extracting calcium chloride directly from limestone.

Industrial Production Methods:

Solvay Process: A significant amount of calcium chloride is produced as a by-product of the Solvay process, which is primarily used for manufacturing sodium carbonate (soda ash).

Types of Reactions:

Substitution Reactions: this compound can undergo substitution reactions, such as reacting with sodium carbonate (Na₂CO₃) to form calcium carbonate (CaCO₃) and sodium chloride (NaCl): [ \text{CaCl}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{CaCO}_3 + 2\text{NaCl} ]

Hydration and Dehydration: this compound is highly hygroscopic and can absorb water to form various hydrates, such as CaCl₂·2H₂O (dihydrate) and CaCl₂·6H₂O (hexahydrate).

Common Reagents and Conditions:

Hydrochloric Acid: Used in the synthesis of calcium chloride from calcium carbonate.

Sodium Carbonate: Used in substitution reactions to produce calcium carbonate.

Major Products Formed:

Calcium Carbonate (CaCO₃): Formed in substitution reactions with sodium carbonate.

Hydrates of Calcium Chloride: Formed when calcium chloride absorbs water.

科学的研究の応用

Industrial Applications

De-icing Agent

Calcium chloride dihydrate is widely used as a de-icing agent for roads, sidewalks, and parking lots during winter. Its ability to lower the freezing point of water makes it effective in melting ice and snow quickly.

Drying Agent

In industrial settings, it serves as a desiccant to absorb moisture from the air, preventing corrosion and degradation of materials. This property is particularly useful in packaging and storage environments.

Concrete Accelerator

In construction, it accelerates the setting time of concrete, allowing for faster construction processes, especially in cold weather conditions. It enhances early strength development, improving the durability of concrete structures .

Food Industry Applications

Calcium chloride dihydrate is recognized as a food additive (E509) and is employed in various food processing applications:

- Firming Agent : It helps maintain the firmness of canned fruits and vegetables by preventing cellular breakdown.

- Stabilizer : In dairy products, it stabilizes milk proteins and prevents separation in evaporated milk and cream.

- Enhancer : It improves water retention in processed meats, enhancing juiciness and tenderness .

| Application | Description |

|---|---|

| Firming Agent | Maintains texture in canned goods |

| Stabilizer | Prevents separation in dairy products |

| Water Retention | Enhances juiciness in meats |

Agricultural Applications

Calcium chloride dihydrate is also utilized in agriculture:

- Plant Nutrient : It provides essential calcium and chloride ions that enhance plant growth and development.

- Post-Harvest Treatment : It is used to improve firmness and shelf life of fruits and vegetables by reducing decay .

Medical Applications

In medical settings, calcium chloride dihydrate has several therapeutic uses:

- Electrolyte Supplement : It is administered for conditions like hypocalcemia and electrolyte imbalances.

- Cardiac Resuscitation : Used during cardiopulmonary resuscitation (CPR) for patients with specific cardiac issues .

Research Applications

Calcium chloride dihydrate plays a role in various research applications:

- Cell Culture Studies : It is used as a calcium supplement in Dulbecco’s Modified Eagle Medium (DMEM) for cell culture.

- Catalyst in Organic Chemistry : Evaluated as a chiral catalyst for asymmetric reactions .

Case Study 1: De-icing Efficiency

A study conducted on the effectiveness of various de-icing agents showed that calcium chloride dihydrate outperformed traditional rock salt in terms of melting speed and residual effectiveness on road surfaces under low temperatures.

Case Study 2: Food Preservation

Research demonstrated that the application of calcium chloride dihydrate in post-harvest treatments significantly reduced decay rates in stored apples compared to untreated control groups, highlighting its effectiveness as a preservative.

作用機序

Calcium chloride, dihydrate exerts its effects through several mechanisms:

Ion Dissociation: In aqueous solutions, calcium chloride dissociates into calcium (Ca²⁺) and chloride (Cl⁻) ions.

Enzyme Cofactor: Calcium ions act as cofactors in many enzymatic reactions, facilitating the proper functioning of enzymes.

類似化合物との比較

Calcium chloride, dihydrate can be compared with other chloride salts, such as:

Magnesium Chloride (MgCl₂): Similar to calcium chloride, magnesium chloride is used for de-icing and dust control.

Potassium Chloride (KCl): Used as a fertilizer and in medical treatments for potassium deficiency.

Uniqueness of Calcium Chloride:

Hygroscopic Nature: this compound’s ability to absorb moisture makes it highly effective as a drying agent and for de-icing applications.

Versatility: Its wide range of applications in various fields, from chemistry and biology to medicine and industry, highlights its versatility and importance

生物活性

Calcium chloride dihydrate (CaCl₂·2H₂O) is a widely used compound in various biological and biochemical applications. Its biological activity is significant in areas such as cell signaling, cytotoxicity, and tissue engineering. This article explores the biological properties of calcium chloride dihydrate, supported by research findings and case studies.

- Molecular Weight : 147.01 g/mol

- CAS Number : 10035-04-8

- Chemical Formula : CaCl₂·2H₂O

- Form : White solid, hygroscopic

Calcium ions play a crucial role in various cellular processes, including:

- Signal Transduction : Calcium ions act as secondary messengers in signal transduction pathways, influencing processes such as muscle contraction and neurotransmitter release.

- Cell Adhesion and Migration : Calcium chloride dihydrate has been shown to affect cell attachment properties, which is vital for tissue engineering applications.

Cytotoxicity Studies

Research indicates that calcium chloride dihydrate exhibits varying levels of cytotoxicity depending on concentration and exposure time. A study evaluated its effects on dental pulp stem cells (DPSCs):

- Findings : The addition of calcium chloride to white mineral trioxide aggregate (WMTA) resulted in enhanced expression of osteogenic and dentinogenic markers, such as DSPP and RUNX2, indicating a positive influence on cell differentiation .

| Concentration (mg/ml) | SPP1 Expression | RUNX2 Expression | DSPP Expression |

|---|---|---|---|

| Control | Baseline | Baseline | Baseline |

| 0.002 | Upregulated | Upregulated | Upregulated |

| 0.2 | Upregulated | Upregulated | Upregulated |

Toxicological Assessments

Toxicity assessments have shown that calcium chloride dihydrate has low acute toxicity when administered dermally or through oral routes:

- Oral Toxicity : LD50 values range from 500 to 1000 mg/kg in animal studies, indicating moderate toxicity .

- Dermal Toxicity : Studies indicate no significant adverse effects at doses up to 5000 mg/kg .

Case Studies

- Cellular Response to Calcium Chloride Dihydrate :

- Impact on Cell Differentiation :

Applications in Research

Calcium chloride dihydrate is utilized in various laboratory settings due to its ability to modulate biological responses:

特性

Key on ui mechanism of action |

Calcium chloride in water dissociates to provide calcium (Ca2+) and chloride (Cl-) ions. They are normal constituents of the body fluids and are dependent on various physiological mechanisms for maintenance of balance between intake and output. For hyperkalemia, the influx of calcium helps restore the normal gradient between threshold potential and resting membrane potential. |

|---|---|

CAS番号 |

10035-04-8 |

分子式 |

CaCl2H2O |

分子量 |

129.00 g/mol |

IUPAC名 |

calcium;dichloride;hydrate |

InChI |

InChI=1S/Ca.2ClH.H2O/h;2*1H;1H2/q+2;;;/p-2 |

InChIキー |

YMIFCOGYMQTQBP-UHFFFAOYSA-L |

不純物 |

The commercial product is about 94-97% calcium chloride, the chief impurity being Ca(OH)2 /calcium hydroxide/. Includes alkali chlorides (as NaCl) and magnesium chloride |

SMILES |

O.O.[Cl-].[Cl-].[Ca+2] |

正規SMILES |

O.[Cl-].[Cl-].[Ca+2] |

沸点 |

1935 °C 1670 °C |

Color/Form |

White cubic crystals or powder Cubic crystals, granules or fused masses White .. lumps of flakes |

密度 |

2.15 at 68 °F (USCG, 1999) - Denser than water; will sink 2.15 g/cu cm at 25 °C Hygroscopic granules, flakes or powder. Apparent (bulk) density: 0.835. Freely soluble in water, alcohol /Calcium chloride dihydrate/ Density (at 25 °C): 2.2 g/cm³ |

melting_point |

775 °C MP: 260 °C /Calcium chloride monohydrate/ 772 °C |

Key on ui other cas no. |

10035-04-8 |

物理的記述 |

Calcium chloride is a white to off-white solid. Sinks and mixes with water. (USCG, 1999) Other Solid; Liquid; Pellets or Large Crystals; NKRA; Water or Solvent Wet Solid; Dry Powder; Dry Powder, Pellets or Large Crystals White, odourless, hygroscopic powder or deliquescent crystals Very hygroscopic solid; Soluble in water (evolves heat); [Merck Index] Colorless odorless solid; [HSDB] White hygroscopic solid; Soluble in water; [MSDSonline] ODOURLESS HYGROSCOPIC COLOURLESS OR WHITE CRYSTALS. |

関連するCAS |

10043-52-4 (Parent) 10035-04-8 (dihydrate) |

溶解性 |

Soluble in water and in ethanol Soluble in methyl carbonate and acetic aicd Very soluble in ethanol Freely soluble in water with liberation of much heat 81.3 g/100 g water at 25 °C In water, 4.2X10+5 to 5.95X10+5 mg/L at 20 °C Solubility in water, g/100ml at 20 °C: 74.5 (good) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。